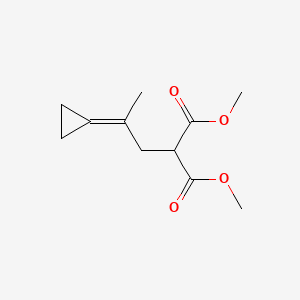![molecular formula C30H42O4 B14281908 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione CAS No. 120698-43-3](/img/structure/B14281908.png)
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione is a chemical compound with the molecular formula C36H48O4. It is a diketone derivative that contains two 1,8-octanedione groups and two bis[4-(pentyloxy)phenyl] groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione typically involves the reaction of 4-(pentyloxy)benzaldehyde with 1,8-octanedione in the presence of a suitable catalyst. The reaction conditions may include:
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvent: Common solvents like ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the benzylic positions.
Aplicaciones Científicas De Investigación
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione has several scientific research applications:
Chemistry: Used as a cross-linking agent in the production of polymeric materials.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the pentyloxyphenyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Bis(1-azepanylmethyl)-1,8-bis[4-(pentyloxy)phenyl]-1,8-octanedione: A similar compound with azepanylmethyl groups instead of diketone groups.
1,8-Octanedione, 2,7-bis[4-(pentyloxy)phenyl]: Another related compound with different substituents.
Uniqueness
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of diketone and pentyloxyphenyl groups makes it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
120698-43-3 |
|---|---|
Fórmula molecular |
C30H42O4 |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
1,8-bis(4-pentoxyphenyl)octane-1,8-dione |
InChI |
InChI=1S/C30H42O4/c1-3-5-11-23-33-27-19-15-25(16-20-27)29(31)13-9-7-8-10-14-30(32)26-17-21-28(22-18-26)34-24-12-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |
Clave InChI |
PBHIFKUNBDHHNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)C2=CC=C(C=C2)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
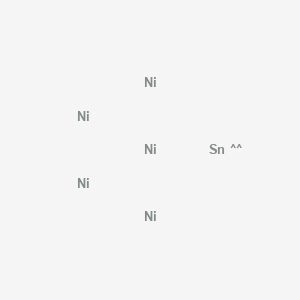
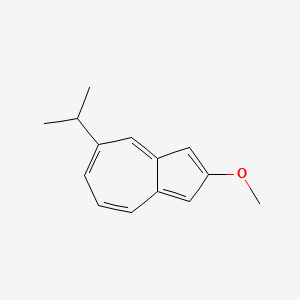
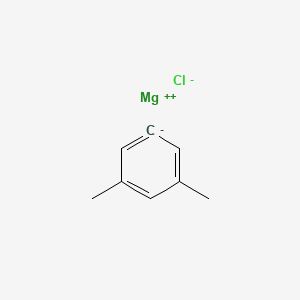
![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)

![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
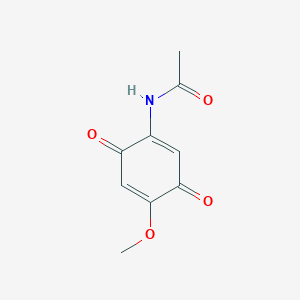
methanone](/img/structure/B14281915.png)
